

# A Comparative Analysis of Cadisegliatin and Other Glucokinase Activators in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Cadisegliatin |           |
| Cat. No.:            | B8750108      | Get Quote |

A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of **Cadisegliatin** versus other notable glucokinase activators for researchers, scientists, and drug development professionals.

Glucokinase activators (GKAs) represent a promising class of oral hypoglycemic agents for the management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin secretion from pancreatic β-cells and increase glucose uptake and glycogen synthesis in the liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of **Cadisegliatin** (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-acting activator Dorzagliatin and several discontinued candidates.

## **Comparative Efficacy of Glucokinase Activators**

The therapeutic effects of **Cadisegliatin** and other GKAs have been evaluated in numerous clinical trials. The following tables summarize the key efficacy data from these studies, focusing on reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG).

#### Cadisegliatin (TTP399) Efficacy Data



| Trial<br>Name            | Patient<br>Populatio<br>n            | Treatmen<br>t        | Duration | Change<br>in HbA1c<br>from<br>Baseline          | Change<br>in FPG<br>from<br>Baseline   | Change<br>in 2h-PPG<br>from<br>Baseline |
|--------------------------|--------------------------------------|----------------------|----------|-------------------------------------------------|----------------------------------------|-----------------------------------------|
| Phase 2<br>(T2DM)        | Type 2<br>Diabetes                   | 800 mg<br>once daily | 6 months | Statistically<br>significant<br>reduction       | Not<br>Reported                        | Not<br>Reported                         |
| Simplici-T1<br>(T1DM)[1] | Type 1 Diabetes (adjunct to insulin) | 800 mg<br>once daily | 12 weeks | Statistically<br>significant<br>improveme<br>nt | Improved fasting plasma glucose levels | Not<br>Reported                         |

**Dorzagliatin Efficacy Data** 

| Trial<br>Name                             | Patient<br>Populatio<br>n             | Treatmen<br>t        | Duration | Change<br>in HbA1c<br>from<br>Baseline | Change<br>in FPG<br>from<br>Baseline | Change<br>in 2h-PPG<br>from<br>Baseline |
|-------------------------------------------|---------------------------------------|----------------------|----------|----------------------------------------|--------------------------------------|-----------------------------------------|
| SEED<br>(Monothera<br>py)[2][3][4]<br>[5] | Drug-naïve<br>Type 2<br>Diabetes      | 75 mg<br>twice daily | 24 weeks | -1.07%                                 | Not<br>Reported                      | -2.83<br>mmol/L                         |
| DAWN<br>(Add-on to<br>Metformin)          | Type 2<br>Diabetes<br>on<br>Metformin | 75 mg<br>twice daily | 24 weeks | -1.02%                                 | Reduced                              | -5.45<br>mmol/L                         |

## **Efficacy Data of Other Glucokinase Activators**



| Compoun<br>d Name | Patient<br>Populatio<br>n             | Treatmen<br>t       | Duration | Change<br>in HbA1c<br>from<br>Baseline | Change<br>in FPG<br>from<br>Baseline | Notes                                          |
|-------------------|---------------------------------------|---------------------|----------|----------------------------------------|--------------------------------------|------------------------------------------------|
| MK-0941           | Type 2<br>Diabetes<br>on Insulin      | 10-40 mg<br>t.i.d.  | 14 weeks | -0.8%<br>(placebo-<br>adjusted)        | No<br>significant<br>effect          | Efficacy<br>not<br>sustained<br>at 30<br>weeks |
| ARRY-403          | Type 2<br>Diabetes<br>on<br>Metformin | 50-200 mg<br>b.i.d. | 7 days   | Not<br>Reported                        | -1.38<br>mmol/L                      | Developme<br>nt<br>discontinue<br>d            |

## **Comparative Safety and Tolerability**

The safety profiles of GKAs are a critical consideration in their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

#### Cadisegliatin (TTP399) Safety Profile

**Cadisegliatin** has demonstrated a favorable safety profile with a low incidence of hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, **Cadisegliatin** treatment was associated with a 40% reduction in hypoglycemic episodes compared to placebo and did not increase the risk of ketoacidosis.

#### **Dorzagliatin Safety Profile**

Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia, and no severe hypoglycemic events were reported.

#### **Safety Profile of Other Glucokinase Activators**

Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and



blood pressure. The development of ARRY-403 was discontinued, with one of the concerns being elevated serum triglyceride levels.

#### **Mechanisms of Action and Signaling Pathways**

The differential efficacy and safety profiles of GKAs can be attributed to their distinct mechanisms of action, particularly their tissue selectivity.

#### Cadisegliatin: A Liver-Selective Glucokinase Activator

**Cadisegliatin** is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly stimulate insulin secretion from the pancreas in a glucose-independent manner.



Click to download full resolution via product page

Cadisegliatin's liver-selective activation of glucokinase.

#### **Dorzagliatin: A Dual-Acting Glucokinase Activator**

Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin



secretion from pancreatic  $\beta$ -cells.





Click to download full resolution via product page

Dorzagliatin's dual action on pancreas and liver.

#### **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective glucokinase activators.

#### Simplici-T1 Trial (Cadisegliatin)

The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebocontrolled trial. It enrolled adults with type 1 diabetes who were using continuous glucose monitors. Participants were randomly assigned to receive either 800 mg of **Cadisegliatin** or a





placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was the change in HbA1c from baseline to week 12.



Click to download full resolution via product page

Workflow of the Simplici-T1 clinical trial.

#### **SEED and DAWN Trials (Dorzagliatin)**

The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase III, randomized, double-blind, placebo-controlled studies. The SEED trial enrolled drug-naïve patients with type 2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbA1c from baseline to week 24.

#### Conclusion

Cadisegliatin and Dorzagliatin have emerged as promising next-generation glucokinase activators with improved efficacy and safety profiles compared to earlier candidates.

Cadisegliatin's liver-selective mechanism offers the potential for effective glucose lowering with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type 1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these compounds underscore the potential for tailored therapeutic approaches based on the specific



needs of different patient populations. Further long-term studies will be crucial to fully elucidate the durability of their effects and their impact on diabetes-related complications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2
  Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive
  Treatment of Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Cadisegliatin and Other Glucokinase Activators in Diabetes Mellitus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#comparative-efficacy-of-cadisegliatin-versus-other-glucokinase-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com